molecular formula C28H33N3O3 B5183383 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol

Numéro de catalogue B5183383
Poids moléculaire: 459.6 g/mol
Clé InChI: BZHFCAIAPZWHDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol, also known as BML-275, is a small molecule inhibitor of AMP-activated protein kinase (AMPK). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

Mécanisme D'action

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol works by inhibiting the activity of AMPK, a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy production by increasing glucose uptake and fatty acid oxidation. 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol inhibits this process by blocking the phosphorylation of AMPK and downstream signaling pathways, leading to a decrease in energy production and cell survival.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of glucose and lipid metabolism. It has also been shown to have anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol in lab experiments is its specificity for AMPK inhibition, which allows for the study of the specific effects of AMPK inhibition on various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of results.

Orientations Futures

For the study of 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol include further investigation of its potential therapeutic applications in various diseases, as well as the development of more specific and potent AMPK inhibitors. Additionally, the potential off-target effects of 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol should be further explored to better understand its mechanism of action and potential limitations in lab experiments.

Méthodes De Synthèse

The synthesis of 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol involves a multi-step process, starting with the reaction of 5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazole with p-benzoquinone in the presence of a base to form the corresponding hydroquinone. The hydroquinone is then reacted with 2,6-di-tert-butyl-4-chlorophenol in the presence of a base and a palladium catalyst to yield 2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol.

Applications De Recherche Scientifique

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes research, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In cardiovascular research, it has been shown to protect against ischemia-reperfusion injury and reduce atherosclerotic plaque formation.

Propriétés

IUPAC Name

2,6-ditert-butyl-4-(5,6-dimethoxy-2-pyridin-3-ylbenzimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-27(2,3)19-12-18(13-20(25(19)32)28(4,5)6)31-22-15-24(34-8)23(33-7)14-21(22)30-26(31)17-10-9-11-29-16-17/h9-16,32H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFCAIAPZWHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CN=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(pyridin-3-yl)-1H-benzimidazol-1-yl]phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.